3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole
Overview
Description
3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromo-substituted furan ring, a chlorinated pyrazole moiety, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyrazole moiety can be introduced via nucleophilic substitution reactions, while the bromo-furan ring is often synthesized through bromination reactions of furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole
- 3-(5-chloro-2-furyl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole
- 3-(5-bromo-2-furyl)-5-{4-[(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O2/c1-10-16(20)11(2)24(22-10)9-12-3-5-13(6-4-12)18-21-17(23-26-18)14-7-8-15(19)25-14/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPQIBYQKPDHRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(O4)Br)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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